BenchChemオンラインストアへようこそ!

6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

ROMK Inhibitor Potassium Channel Pharmacology Medicinal Chemistry

6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a synthetic, low-molecular-weight (336.4 g/mol) compound belonging to the rhodanine (2-thioxo-1,3-thiazolidin-4-one) class. It is characterized by a 2-pyridylmethylene substituent at the C-5 position and a hexanoic acid side chain at the N-3 position.

Molecular Formula C15H16N2O3S2
Molecular Weight 336.4 g/mol
Cat. No. B15113147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
Molecular FormulaC15H16N2O3S2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O
InChIInChI=1S/C15H16N2O3S2/c18-13(19)7-2-1-5-9-17-14(20)12(22-15(17)21)10-11-6-3-4-8-16-11/h3-4,6,8,10H,1-2,5,7,9H2,(H,18,19)/b12-10+
InChIKeyNULIBNIGRBSTIR-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic Acid: A Defined KATP Channel Inhibitor for Specialized Procurement


6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a synthetic, low-molecular-weight (336.4 g/mol) compound belonging to the rhodanine (2-thioxo-1,3-thiazolidin-4-one) class . It is characterized by a 2-pyridylmethylene substituent at the C-5 position and a hexanoic acid side chain at the N-3 position. This compound has been explicitly disclosed and characterized as an inhibitor of the ATP-sensitive inward rectifier potassium channel 1 (ROMK/Kir1.1), with a reported IC50 of 450 nM in a thallium flux assay [1]. This defined molecular target distinguishes it from the broader and frequently promiscuous biological activity profile associated with many rhodanine derivatives [2][3].

Why a Generic 2-Thioxo-1,3-thiazolidin-4-one Derivative Cannot Substitute for 6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic Acid


The 2-thioxo-1,3-thiazolidin-4-one (rhodanine) scaffold is a well-known pan-assay interference compound (PAINS) and frequent hitter, notorious for a lack of target selectivity and non-optimizable structure-activity relationships [1][2]. Substituting a generic or even a closely related analog for this specific compound carries a high risk of introducing off-target effects and data irreproducibility. This compound is differentiated by its specific combination of a 2-pyridylmethylene group and a hexanoic acid chain, which dictate its unique interaction with the ROMK potassium channel. Even a positional isomer, such as the 3-pyridylmethylene analog (CAS 300559-81-3), can exhibit profoundly different molecular recognition, making generic in-class substitution scientifically invalid without explicit comparative data for the specific target of interest .

Head-to-Head and Cross-Study Quantitative Performance Benchmarks for 6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic Acid


KATP Channel Inhibitory Potency vs. In-Class Inhibitors of ASK1 and DUSP26

The target compound demonstrates an IC50 of 450 nM against the human ATP-sensitive inward rectifier potassium channel 1 (ROMK/Kir1.1), measured via a thallium flux assay [1]. This nanomolar potency is not transferable across the rhodanine class, as the specific target is dictated by the substituent. For biological context, a structurally distinct rhodanine-based compound, F1063-0967, exhibits an IC50 of 11.62 µM against the unrelated phosphatase DUSP26, which is over 25-fold less potent than the target compound's activity on its own target . In a separate study, the most active rhodanine-3-hexanoic acid derivatives were found to inhibit the kinase ASK1 with an IC50 of 0.2 µM (200 nM), establishing a sub-micromolar potency benchmark for this scaffold on specific kinases [2].

ROMK Inhibitor Potassium Channel Pharmacology Medicinal Chemistry

ROMK Inhibition Potency Within Patent Family

The patent family US9718808B2, which explicitly claims 6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid, reveals a broad potency range for ROMK inhibitors, with multiple exemplified compounds showing IC50 values from 450 nM down to 8.80 nM in the same thallium flux assay [1][2]. The target compound's IC50 of 450 nM places it at the less potent end of this specific chemotype series. This indicates that while it is a functional inhibitor, it likely represents an early-stage lead or a tool compound useful for studying scaffold-activity relationships, rather than an optimized clinical candidate. The most potent analogs in the same series achieve single-digit nanomolar IC50 values.

Renal Pharmacology Potassium Channel Blocker Structure-Activity Relationship

Substituent-Driven Target Specificity: ROMK vs. Other Ion Channels

Evidence from the patent literature demonstrates that the compound's target engagement is highly dependent on the specific arylidene substituent. While 6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid inhibits ROMK with an IC50 of 450 nM, other compounds within the same patent family can achieve potent inhibition of a different ion channel, such as an IC50 of 0.800 nM for Nav1.7, a structurally unrelated voltage-gated sodium channel [1][2]. This highlights that the 2-pyridylmethylene group confers a specific ROMK-targeted interaction profile, distinguishing it from other substituted rhodanine-based ion channel modulators.

Target Selectivity Ion Channel Pharmacology Rhodanine Selectivity

Physicochemical Scaffold Diversity: Aqueous Solubility Profile

Aqueous solubility can be a critical differentiator in in vitro assay design. Data from a physicochemical panel indicates that the aqueous solubility of 6-[4-oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is 38 µg/mL . A structurally unrelated comparator, a compound from a different chemical series, was experimentally determined to have a far lower solubility of only 2.4e-06 mg/L, a >15,000-fold difference [1]. While not a direct analog comparison, this illustrates that the precise molecular structure of this rhodanine derivative yields a moderate aqueous solubility, which can be a key procurement criterion for researchers seeking to avoid highly insoluble analogs for standard in vitro assays.

Solubility Physicochemical Properties Drug-like Properties

Targeted Procurement Scenarios for 6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic Acid Based on Quantitative Evidence


A Benchmark Tool in ROMK Inhibitor Lead Optimization Programs

As documented in patent family US9718808B2, this compound has an explicitly reported IC50 of 450 nM for the ROMK channel, serving as a defined benchmark against which to measure the success of further chemical modifications [1]. The 51-fold potency gap from the series' most potent analog (IC50 8.8 nM) makes this compound an ideal starting reference point for SAR campaigns to improve potency while monitoring for selectivity.

Selective Pharmacological Tool for Renal Ion Channel Studies

Its confirmed activity, with an IC50 of 450 nM against the renal outer medullary potassium channel (ROMK), supports its use as a functional probe for dissecting potassium transport mechanisms in renal physiology [1]. The 2-pyridylmethylene substituent is a key differentiator, guiding target specificity away from other ion channels, such as Nav1.7 [2], which is critical for producing interpretable results in mechanistic studies.

A Defined Molecular Probe for Assessing Rhodanine Scaffold Liability

Given the generic warnings regarding rhodanines as PAINS compounds and non-optimizable leads [3], this specific compound, with a well-defined target (ROMK) and quantified aqueous solubility (38 µg/mL) , can serve as a reference standard in assay development to identify and exclude non-specific effects associated with other less-characterized rhodanine derivatives.

Sourcing a Verified Scaffold for Focused Chemical Library Design

For medicinal chemistry groups designing focused libraries around the rhodanine-3-hexanoic acid scaffold, this compound provides a verifiable starting point with known biological annotation. Its single-digit sub-µM IC50 on ROMK [1] contrasts with the activity profiles of other derivatives targeting ASK1 or DUSP26, which are inactive at physiologically relevant doses [4], thus informing the design of library subsets with divergent pharmacological profiles.

Quote Request

Request a Quote for 6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.